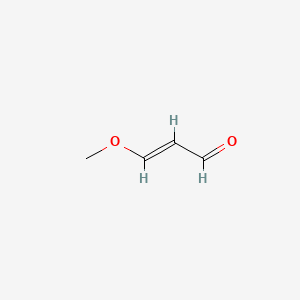
3-METHOXYACROLEIN
Vue d'ensemble
Description
3-Methoxyacrolein, also known as 2-Propenal, 3-methoxy-, is an organic compound with the molecular formula C4H6O2. It is a member of the α,β-unsaturated aldehydes and is characterized by the presence of a methoxy group attached to the propenal structure.
Méthodes De Préparation
3-Methoxyacrolein can be synthesized through several methods. One common synthetic route involves the aminomethylation of methoxyacetaldehyde, followed by the decomposition of the Mannich base hydrochloride . The reaction conditions typically involve maintaining a specific pH to avoid hydrolysis and polycondensation. The product is then isolated by extraction with ether and fractional distillation .
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Analyse Des Réactions Chimiques
3-Methoxyacrolein undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The methoxy group can be substituted under specific conditions.
Addition Reactions: The double bond in this compound is highly reactive and can participate in addition reactions, such as with chlorine to form dichloropropionaldehyde.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution and addition reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-Methoxyacrolein has several applications in scientific research:
Biology: Its reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research is ongoing into its potential therapeutic applications, although its high reactivity and potential toxicity require careful handling.
Industry: It is used in the production of various chemicals and materials, including resins and coatings.
Mécanisme D'action
The mechanism of action of 3-Methoxyacrolein involves its reactivity with proteins and other macromolecules. It can form adducts with amino acids and nucleic acids, leading to alterations in their structure and function . This reactivity is primarily due to the presence of the α,β-unsaturated aldehyde group, which can undergo nucleophilic addition reactions. The compound can also induce oxidative stress and inflammation, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
3-Methoxyacrolein is similar to other α,β-unsaturated aldehydes, such as acrolein and crotonaldehyde. the presence of the methoxy group in this compound imparts unique reactivity and properties . For example, it is more reactive in addition reactions compared to acrolein, and its methoxy group can participate in various substitution reactions .
Similar compounds include:
Acrolein: A simpler α,β-unsaturated aldehyde without the methoxy group.
Crotonaldehyde: Another α,β-unsaturated aldehyde with a different substituent pattern.
Methoxyacetaldehyde: A related compound used in the synthesis of this compound.
Propriétés
Numéro CAS |
4652-35-1 |
|---|---|
Formule moléculaire |
C4H6O2 |
Poids moléculaire |
86.09 g/mol |
Nom IUPAC |
(E)-3-methoxyprop-2-enal |
InChI |
InChI=1S/C4H6O2/c1-6-4-2-3-5/h2-4H,1H3/b4-2+ |
Clé InChI |
XJQSLJZYZFSHAI-DUXPYHPUSA-N |
SMILES |
COC=CC=O |
SMILES isomérique |
CO/C=C/C=O |
SMILES canonique |
COC=CC=O |
Synonymes |
beta-methoxyacrolein |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













